

2-Amino-6-iodopurine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-6-iodopurine**

Cat. No.: **B107381**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-amino-6-iodopurine** with other key purine analogs, offering insights into its potential applications in research and drug development. While direct comparative quantitative data for **2-amino-6-iodopurine** is limited in publicly available literature, this guide leverages data from structurally related compounds and established purine analogs to provide a valuable reference.

Introduction to 2-Amino-6-iodopurine

2-Amino-6-iodopurine is a synthetic purine derivative characterized by an amino group at the 2-position and an iodine atom at the 6-position of the purine ring. This substitution, particularly the presence of the iodine atom, enhances the molecule's reactivity, making it a versatile intermediate for the synthesis of various nucleoside analogs with potential therapeutic activities.^[1] It is utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.^[1] Furthermore, it serves as a tool in molecular biology for studying gene expression and regulation.^[1]

Comparison with Other Purine Analogs

Purine analogs are a class of antimetabolites that mimic endogenous purine bases (adenine and guanine), thereby disrupting cellular processes such as DNA and RNA synthesis. This section compares **2-amino-6-iodopurine** with well-established purine analogs like 6-mercaptopurine and 6-thioguanine, and also considers related halogenated purine derivatives.

Quantitative Data Presentation

Direct comparative cytotoxicity or enzyme inhibition data for **2-amino-6-iodopurine** is scarce. However, we can infer its potential by examining data from related compounds and established drugs.

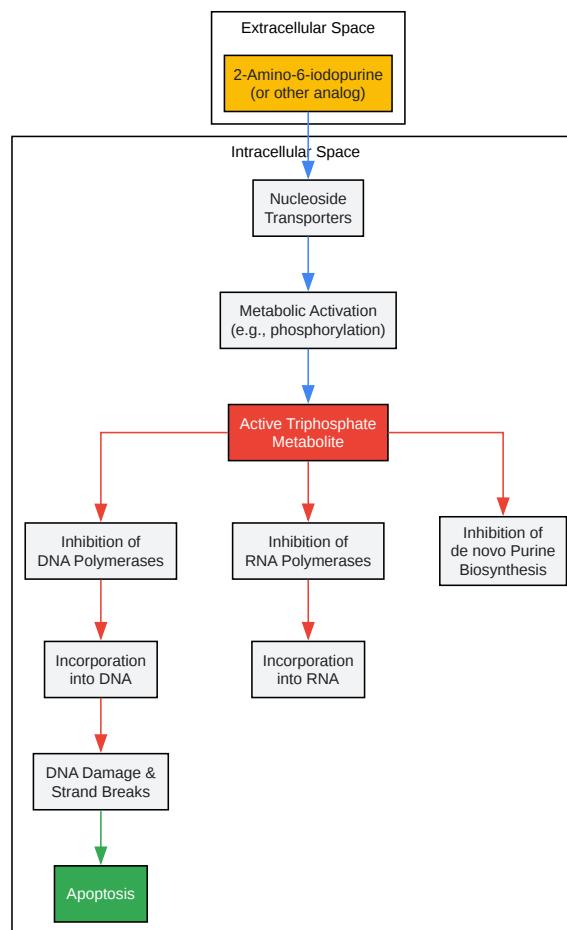
Table 1: Cytotoxicity of 6-Mercaptopurine (6-MP) against Human Cancer Cell Lines

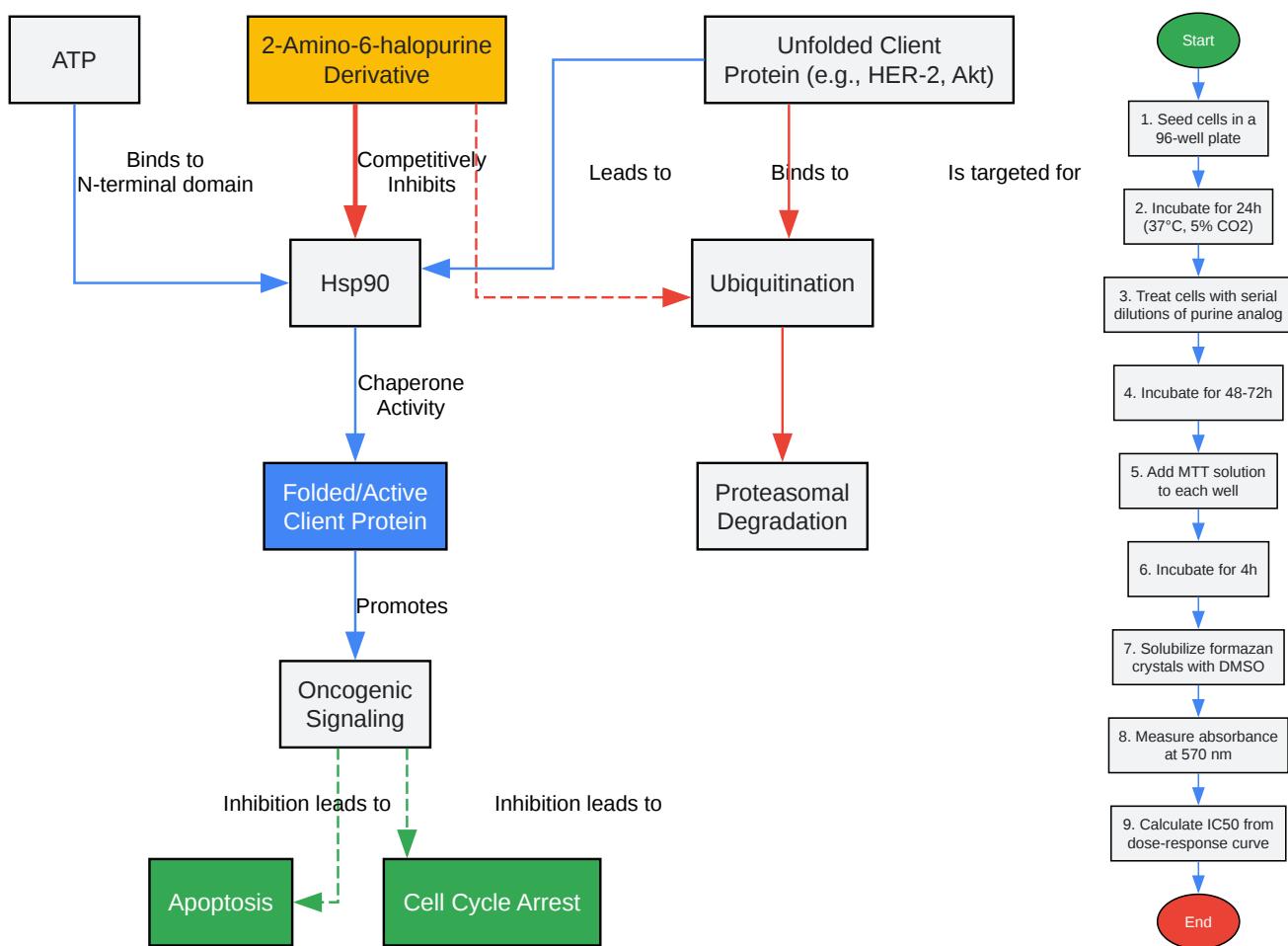
Cell Line	Cancer Type	IC50 (μM)
HepG2	Hepatocellular Carcinoma	32.25[2]
MCF-7	Breast Adenocarcinoma	>100[2]

Table 2: Inhibitory Activity of 2-Amino-6-halopurine Derivatives against Heat Shock Protein 90 (Hsp90)

Compound	Target	Assay	IC50 (μM)
2-amino-6-chloro-9-(4- iodo-3,5- dimethylpyridin-2- ylmethyl)purine	Hsp90	HER-2 Degradation	0.009[3]
2-amino-6-chloro-9-(4- iodo-3,5- dimethylpyridin-2- ylmethyl)purine	MCF7 cell proliferation	Antiproliferative	0.03[3]

Table 3: Inhibition of Xanthine Oxidase by Purine Analogs


Inhibitor	Substrate	IC50 (μM)	Ki (μM)
2-amino-6-hydroxy-8-mercaptopurine (AHMP)	Xanthine	17.71 ± 0.29[4][5]	5.78 ± 0.48[4][5]
6-Mercaptopurine		0.54 ± 0.01[4][5]	0.96 ± 0.01[4][5]
2-amino-6-purinethiol (APT)	Xanthine	16.38 ± 0.21[4][5]	6.61 ± 0.28[4][5]
6-Mercaptopurine		2.57 ± 0.08[4][5]	1.30 ± 0.09[4][5]
Allopurinol	Xanthine	2.36 ± 0.03[4]	-
6-Mercaptopurine		1.92 ± 0.03[4]	-


Signaling Pathways and Mechanisms of Action

Purine analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and modulating key signaling pathways.

General Mechanism of Purine Analogs

Most purine analogs, upon cellular uptake, are metabolized to their corresponding nucleotide forms. These fraudulent nucleotides can then inhibit enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA and RNA, leading to chain termination, dysfunction, and ultimately, apoptosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-6-iodopurine: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107381#2-amino-6-iodopurine-compared-to-other-purine-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com